

Technical Guide: 5-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane

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Compound of Interest

Compound Name: 5-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane

CAS No.: 898761-06-3

Cat. No.: B1328074

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Advanced Synthesis, Characterization, and Application in CNS Drug Discovery

Executive Summary & Chemical Identity

5-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane is a specialized chlorovalerophenone intermediate used primarily in the synthesis of Central Nervous System (CNS) active pharmaceutical ingredients (APIs). Its structure combines a lipophilic, metabolically robust 4-fluoro-3-methylphenyl "head" with a reactive 5-chloropentanoyl "tail."

This molecule serves as a critical electrophilic building block. The terminal alkyl chloride allows for N-alkylation of secondary amines (e.g., piperidines, piperazines), while the ketone functionality offers a handle for stereoselective reduction or Grignard addition. It is structurally homologous to the "tail" moieties found in neuroprotective agents (e.g., Lubeluzole analogs) and atypical antipsychotics.

Property	Specification
CAS Number	898761-06-3
IUPAC Name	5-chloro-1-(4-fluoro-3-methylphenyl)pentan-1-one
Molecular Formula	C ₁₂ H ₁₄ ClFO
Molecular Weight	228.69 g/mol
Physical State	Pale yellow to colorless oil (crystallizes upon high purity/cooling)
Solubility	Soluble in DCM, THF, Toluene; Insoluble in Water
Key Functionality	-Chloro linker; Aryl ketone

Synthetic Methodology (The Core)

Expertise Note: The synthesis relies on a regio-controlled Friedel-Crafts Acylation. The primary challenge is ensuring the acyl group attaches para to the methyl group (position 5 relative to methyl, meta to fluorine) or para to the fluorine, depending on conditions. However, electronic directing effects (Fluorine: Ortho/Para, Methyl: Ortho/Para) and steric hindrance dictate the outcome.

The 4-fluoro-3-methyl substitution pattern is electronically unique. The fluorine atom is a deactivator via induction but an activator via resonance (Ortho/Para director). The methyl group is a weak activator (Ortho/Para). The position para to the methyl group (and meta to the fluorine) is sterically accessible and electronically favorable for acylation using 5-chlorovaleroyl chloride.

Protocol: Friedel-Crafts Acylation

Reagents:

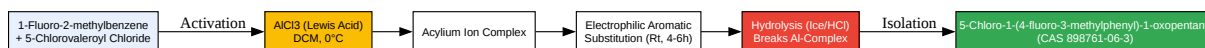
- Substrate: 1-Fluoro-2-methylbenzene (o-Fluorotoluene) [Excess/Solvent]
- Acylating Agent: 5-Chlorovaleroyl chloride (1.0 equiv)

- Catalyst: Aluminum Chloride (), Anhydrous (1.1–1.2 equiv)
- Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

- Catalyst Activation: In a flame-dried reactor under atmosphere, suspend anhydrous in DCM. Cool to 0°C.
- Acyl Chloride Addition: Add 5-chlorovaleroyl chloride dropwise. Maintain temperature <5°C to prevent polymerization of the acyl chloride. Stir for 30 min to form the acylium ion complex.
- Substrate Addition (Critical): Add 1-fluoro-2-methylbenzene slowly. Technical Insight: Adding the substrate to the complex (rather than complex to substrate) minimizes di-acylation byproducts.
- Reaction Phase: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 4–6 hours. Monitor by TLC/HPLC.
 - Endpoint: Disappearance of acyl chloride.
- Quenching (Exothermic): Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl. Why: This breaks the strong Aluminum-Ketone complex and prevents aluminum emulsion formation.
- Workup: Separate the organic layer.^[1] Wash with Brine and (to remove acidic residues). Dry over .
- Purification: Concentrate under reduced pressure. If regioisomers are present, recrystallize from Hexane/Ethyl Acetate or perform vacuum distillation.

Visualization: Synthesis Pathway



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Caption: Friedel-Crafts acylation workflow ensuring regioselectivity and safe hydrolysis of the aluminum complex.

Downstream Applications & Mechanism

This intermediate is a "Privileged Scaffold" linker. It is used to attach a lipophilic aryl tail to a nitrogen-containing core (pharmacophore).

A. Synthesis of Neuroprotective/Antipsychotic Agents

The primary application involves the alkylation of cyclic amines (piperidines, piperazines).

- Mechanism:

Nucleophilic Substitution.

- Target Class: Benzothiazoles (related to Lubeluzole), Butyrophenones (Haloperidol analogs).

Protocol (General N-Alkylation):

- Dissolve the amine (e.g., 4-benzylpiperidine) in Acetonitrile or DMF.
- Add CAS 898761-06-3 (1.0 equiv).
- Add Base:
(2.0 equiv) and catalytic KI (Finkelstein condition to accelerate reaction).
- Heat to 60–80°C for 12 hours.
- Result: The chlorine is displaced, forming the tertiary amine.

B. Ketone Manipulation

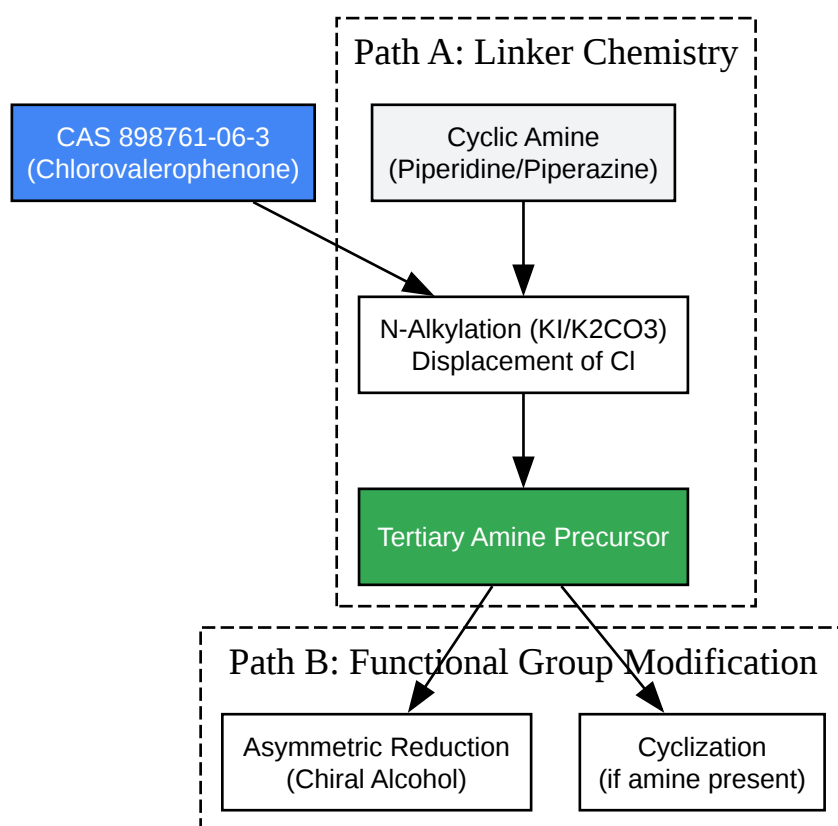
The ketone at C1 is rarely left as-is in final drugs due to metabolic liability. It is typically:

- Reduced: Using

or chiral catalysts (CBS reduction) to form a chiral alcohol (common in Lubeluzole-type drugs).

- Fluorinated: Using DAST to form a gem-difluoro linker.

Visualization: Divergent Application Logic



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Caption: Divergent synthesis pathways converting the intermediate into bioactive CNS scaffolds via alkylation and reduction.

Analytical Characterization & Quality Control

To ensure the integrity of the intermediate for pharmaceutical use, the following parameters must be validated.

Test	Method	Acceptance Criteria
Identification	$^1\text{H-NMR}$ (CDCl_3)	Diagnostic signals: Ar- CH_3 (~2.3 ppm), Ar-H (multiplets), Triplet - CH_2Cl (~3.5 ppm).
Purity	HPLC (UV @ 254 nm)	> 98.0% Area
Regioisomer Content	GC-MS / HPLC	< 0.5% (Isomers acylated at other ring positions)
Water Content	Karl Fischer	< 0.1% (Critical for subsequent Grignard/anhydrous steps)
Residual Solvent	GC-Headspace	DCM < 600 ppm (ICH Q3C limits)

Self-Validating NMR Check:

- Look for the doublet of doublets in the aromatic region, characteristic of the fluorine-proton coupling ().
- Verify the integration of the terminal methylene triplet (next to Cl) vs. the methyl singlet. Ratio must be exactly 2:3.

Safety & Handling

- Hazards:
 - Skin/Eye Irritant: The alkyl chloride is an alkylating agent; handle with double nitrile gloves.
 - Hydrolysis: The compound is stable, but the acyl chloride precursor is water-reactive.
- Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Protect from light to prevent radical dechlorination.

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